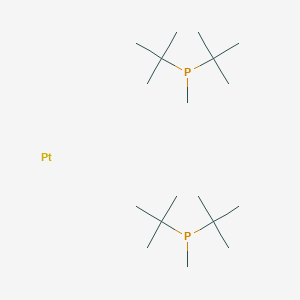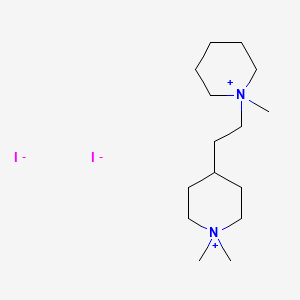
2-Butyl-2-methylcyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methylcyclopentane-1,3-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a five-membered ring with two substituents: a butyl group and a methyl group, along with two ketone functional groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methylcyclopentane-1,3-dione can be achieved through various organic reactions. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with butyl bromide in the presence of a strong base like sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-2-methylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methylcyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The molecular pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3-dione: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
2-Butylcyclopentane-1,3-dione: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Butyl-2-methylcyclopentane-1,3-dione is unique due to the presence of both butyl and methyl groups, which influence its reactivity and physical properties. The combination of these substituents makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
63326-15-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-butyl-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3 |
InChI Key |
JJGFZNOOAYGBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


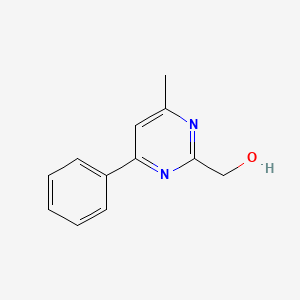
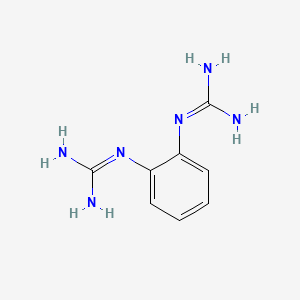

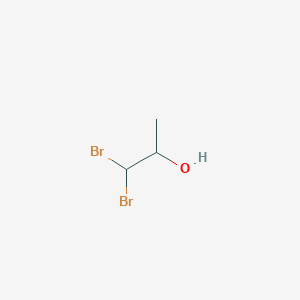
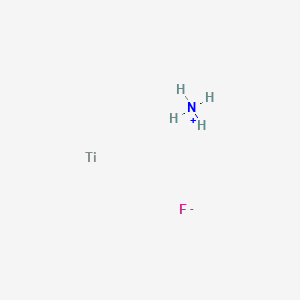
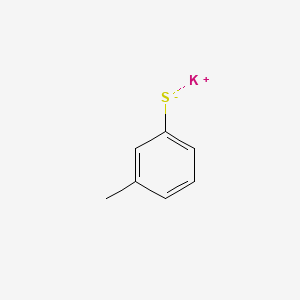
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)

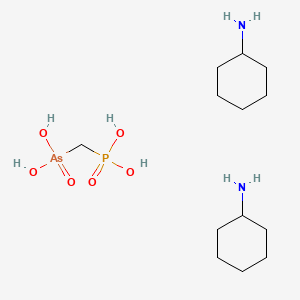

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
